molecular formula C9H13ClN2O B11742423 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride

1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride

Cat. No.: B11742423
M. Wt: 200.66 g/mol
InChI Key: OEJZWYOSRQDQJQ-UHFFFAOYSA-N
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Description

1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid: The precursor to the acyl chloride.

    1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide: Formed by reaction with amines.

    1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate: Formed by reaction with alcohols.

Uniqueness

1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in various fields.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl chloride

InChI

InChI=1S/C9H13ClN2O/c1-6(2)4-7-5-8(9(10)13)12(3)11-7/h5-6H,4H2,1-3H3

InChI Key

OEJZWYOSRQDQJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)Cl)C

Origin of Product

United States

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